2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone
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Overview
Description
2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a butan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions involving epoxides or halogenated compounds.
Final Coupling: The final step involves coupling the oxadiazole and morpholine intermediates with the butan-2-yloxy group using esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxadiazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug discovery efforts.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole and morpholine rings could play roles in binding to molecular targets, while the butan-2-yloxy group might influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-4-yl]ethanone: Similar structure but with a pyrrolidine ring.
Uniqueness
The presence of both the oxadiazole and morpholine rings in 2-Butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone makes it unique compared to other compounds with only one of these rings. This combination can result in distinct chemical and biological properties, potentially offering advantages in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-butan-2-yloxy-1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-4-9(2)19-8-12(17)16-5-6-18-11(7-16)13-14-10(3)20-15-13/h9,11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQWAKJNOEKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)N1CCOC(C1)C2=NOC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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